molecular formula C12H7BrN2O B1373629 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole CAS No. 1192018-93-1

5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole

Cat. No.: B1373629
CAS No.: 1192018-93-1
M. Wt: 275.1 g/mol
InChI Key: UILQGEMIQDQAOY-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a bromine atom at the 5-position and a pyridine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with 5-bromosalicylaldehyde under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzoxazole ring can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).

Major Products

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Coupling Reactions: Products are more complex molecules with extended conjugation or additional aromatic rings.

Scientific Research Applications

5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Material Science: The compound is used in the design of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the pyridine ring can enhance binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-4-yl)benzo[d]oxazole: Lacks the bromine atom, which may result in different reactivity and binding properties.

    5-Chloro-2-(pyridin-4-yl)benzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine, potentially affecting its electronic properties and reactivity.

    2-(Pyridin-4-yl)benzoxazole: A simpler structure without additional halogen substitution, used in similar applications but with different efficacy.

Uniqueness

5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole is unique due to the presence of both the bromine atom and the pyridine ring, which confer specific electronic and steric properties. These features can enhance its utility in various chemical reactions and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

5-bromo-2-pyridin-4-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILQGEMIQDQAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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